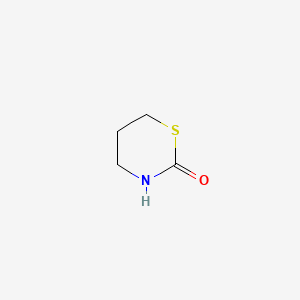

1,3-Thiazinan-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-thiazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLJIZCLWIILLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164122 | |

| Record name | 1,3-Thiazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14889-64-6 | |

| Record name | 1,3-Thiazinan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014889646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Thiazinan 2 One

Established Synthetic Routes to the 1,3-Thiazinan-2-one Core

The foundational methods for synthesizing the this compound ring system have traditionally relied on cyclization and multicomponent reactions. These approaches have proven effective in generating a variety of derivatives.

Cyclization Reactions for Six-Membered Thiazine (B8601807) Ring Formation

The formation of the this compound core often involves the intramolecular cyclization of a linear precursor containing the requisite nitrogen, sulfur, and carbonyl functionalities. A common strategy involves the reaction of 3-mercaptopropionic acid with primary amines or ammonia (B1221849) and an aldehyde to yield 2- and 2,3-substituted-1,3-thiazinan-4-ones. semanticscholar.org These can then be further modified.

Another established cyclization approach utilizes β-propiolactone and its derivatives, which react with thioureas. semanticscholar.org This reaction initially forms an intermediate acid, which upon treatment with acetic anhydride (B1165640), cyclizes to produce the 1,3-thiazinan-4-one ring. semanticscholar.org

Multicomponent Reaction Strategies for 1,3-Thiazinan-2-ones

Multicomponent reactions (MCRs) offer an efficient pathway to the this compound scaffold by combining three or more starting materials in a single synthetic operation. This approach is valued for its high atom economy and the ability to rapidly generate molecular diversity. A notable example is the three-component reaction of an amine, a carbonyl compound, and thioglycolic acid, which is a primary method for synthesizing 1,3-thiazolidin-4-ones, a related five-membered ring system. researchgate.netnih.gov This strategy can be adapted for the synthesis of six-membered thiazinane rings.

A significant development in MCRs for 1,3-thiazinan-2-ones is the three-component reaction of arylamines, elemental sulfur, and carbon dioxide (CO2). rsc.orgrsc.org This method is particularly noteworthy as it utilizes readily available and sustainable C1 and sulfur sources. rsc.orgrsc.org

Contemporary and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on sustainability and the development of environmentally benign reaction protocols. This has led to the emergence of novel methods for synthesizing this compound that align with the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this manifests in the development of transition-metal-free methodologies and the use of eco-friendly reaction media. rsc.org

A key advancement in the sustainable synthesis of 1,3-thiazinan-2-ones is the development of transition-metal-free reactions. rsc.orgrsc.org One such method involves the reaction of arylamines with elemental sulfur and carbon dioxide at atmospheric pressure. rsc.orgrsc.org This process, which proceeds via C-H bond functionalization, is highlighted by its high step economy, as it forms three new bonds in a single reaction. rsc.orgrsc.org

Table 1: Transition-Metal-Free Synthesis of 1,3-Thiazinan-2-ones from Naphthalen-1-amines, S₈, and CO₂ rsc.org

| Entry | Naphthalen-1-amine Substrate | Product | Yield (%) |

| 1 | 4-methoxynaphthalen-1-amine | 7-methoxy-1,2-dihydronaphtho[1,8-de] rsc.orgresearchgate.netthiazin-2-one | 83 |

| 2 | 4-(thiophen-2-yl)naphthalen-1-amine | 7-(thiophen-2-yl)-1,2-dihydronaphtho[1,8-de] rsc.orgresearchgate.netthiazin-2-one | 78 |

| 3 | 4-(methylthio)naphthalen-1-amine | 7-(methylthio)-1,2-dihydronaphtho[1,8-de] rsc.orgresearchgate.netthiazin-2-one | 85 |

| 4 | 4-(trifluoromethyl)naphthalen-1-amine | 7-(trifluoromethyl)-1,2-dihydronaphtho[1,8-de] rsc.orgresearchgate.netthiazin-2-one | 75 |

| 5 | quinolin-5-amine | 1,2-dihydro-7H-pyrano[4,3,2-de]quinolin-7-one | 60 |

Reaction conditions: naphthalen-1-amine (0.2 mmol), S₈ (0.8 mmol), NaOᵗBu (6.0 eq.), CO₂ (1 atm), 1,4-dioxane (B91453) (1 mL), 24 h, 140 °C. Isolated yields. rsc.org

Another transition-metal-free approach involves the reaction of primary amines and carbon disulfide with acryloyl chloride under solvent-free conditions. researchgate.net This method is rapid, occurring at room temperature within 15 minutes, and avoids the use of any catalyst. researchgate.net

The use of environmentally benign solvents, or the elimination of solvents altogether, is a cornerstone of green chemistry. Several synthetic methods for this compound and related heterocycles have been developed that utilize solvent-free conditions or aqueous media. researchgate.netresearchgate.netbenthamdirect.com

For instance, the one-pot synthesis of 2-thioxo-1,3-thiazinane-4-one derivatives from primary amines, carbon disulfide, and acryloyl chloride is performed under solvent-free conditions. researchgate.net This not only reduces waste but also simplifies the reaction setup and workup. researchgate.net

Aqueous synthesis is another green alternative. An efficient method for the synthesis of 1,3-thiazolidin-4-ones, a related class of compounds, has been developed using L-Proline as a catalyst in water. researchgate.netbenthamdirect.com This one-pot, multicomponent reaction of an aldehyde, amine, and thioglycolic acid at room temperature offers a simple, energy-efficient, and environmentally friendly protocol. researchgate.netbenthamdirect.com The use of sodium dodecyl sulphate (SDS) micelles in water has also been shown to be an effective medium for the synthesis of 2,3-diaryl-4-thiazolidinones. samipubco.com

Table 2: Solvent-Free Synthesis of 2-Thioxo-1,3-thiazinan-4-one Derivatives researchgate.net

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Propylamine | 3-Propyl-2-thioxo-1,3-thiazinan-4-one | 85 |

| 2 | Isopropylamine | 3-Isopropyl-2-thioxo-1,3-thiazinan-4-one | 82 |

| 3 | Benzylamine | 3-Benzyl-2-thioxo-1,3-thiazinan-4-one | 91 |

| 4 | (R)-1-Phenylethylamine | (R)-3-(1-Phenylethyl)-2-thioxo-1,3-thiazinan-4-one | 73 |

Reaction conditions: Primary amine, carbon disulfide, acryloyl chloride, room temperature, 15 min, solvent-free. researchgate.net

Catalyst-Free and Organocatalytic Systems

The synthesis of 1,3-thiazinan-2-ones can be achieved efficiently without the need for transition-metal catalysts, aligning with the principles of green chemistry. A notable catalyst-free approach involves a multi-component reaction that utilizes elemental sulfur and carbon dioxide (CO₂). In this method, various readily available arylamines react with elemental sulfur and CO₂ at atmospheric pressure to produce functionalized 1,3-thiazinan-2-ones in moderate to good yields. rsc.org This strategy is characterized by high step economy, as it facilitates the formation of three new chemical bonds in a single reaction, and it demonstrates good tolerance for various functional groups. rsc.org

While direct organocatalytic systems for this compound are an emerging area, the principles have been established in the synthesis of analogous heterocyclic systems like thiazolidinones and oxazolidinones. For instance, organocatalysts such as triethylenediamine (DABCO) have been successfully used in the [3+2] annulation of p-quinamines with CO₂ to yield oxazolidine-2-ones. acs.org Similarly, simple organic acids like acetic acid have been employed as organocatalysts in aqueous surfactant solutions for the synthesis of triazolyl-thiazolidinone hybrids. sci-hub.se These examples suggest the potential for applying organocatalysts to mediate the cyclization reactions required for this compound synthesis, offering a metal-free alternative that can enhance reaction rates and selectivity.

Non-Conventional Activation Methods (e.g., Microwave, Sonochemistry)

Non-conventional energy sources provide powerful alternatives to traditional thermal heating, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.

Sonochemistry: Ultrasound irradiation has proven to be an effective method for synthesizing substituted 1,3-thiazinan-4-ones. In a multicomponent reaction involving an amine, an aldehyde, and mercaptopropionic acid, the use of sonochemistry reduced the reaction time from 16 hours under conventional heating to just 25 minutes. scielo.br This acceleration is attributed to the effects of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. scielo.br Notably, the ultrasound-promoted synthesis proceeded efficiently without the need for water removal. scielo.br

| Method | Reaction Time | Yield Range |

|---|---|---|

| Conventional Heating | 16 hours | 49-97% |

| Sonochemistry (Ultrasound) | 25 minutes | 41-88% |

Microwave Irradiation: Microwave-assisted synthesis is another highly effective non-conventional method for preparing sulfur-containing heterocycles. While many reported examples focus on the related 1,3-thiazolidin-4-one ring system, the principles are directly applicable. Microwave irradiation significantly shortens reaction times for the synthesis of various thiazolidinone derivatives, often from hours to minutes, while providing excellent yields. ijpsdronline.comsciforum.net For example, the rapid synthesis of 3-[4-(1,3-benzoxazol-2-yl)phenyl]-2-aryl-1,3-thiazolidin-4-ones was achieved in 3 to 4 minutes under microwave irradiation (400W). ijpsdronline.com The key advantage of this technique is the efficient and uniform heating of the reaction mixture, which accelerates the rate of reaction, often leading to fewer side products compared to conventional methods. sciforum.net

Synthesis of Substituted and Functionalized this compound Derivatives

Strategies for Regioselective Functionalization

Regioselectivity is a critical aspect of synthesizing substituted heterocycles, ensuring that functional groups are installed at the desired positions. In the context of this compound derivatives formed from substituted thioureas, the cyclization step presents a key challenge in controlling which nitrogen atom is incorporated into the ring.

A powerful strategy to control this outcome is the careful selection of the C2-electrophile. Research on the synthesis of analogous 2-imino-1,3-thiazolidin-4-ones from N,N'-disubstituted thioureas has demonstrated that the choice of reagent can reverse the regioselectivity of the cyclization. researchgate.net For instance, reacting an N-anthracenyl-N'-ethylthiourea with methyl bromoacetate (B1195939) primarily yields the product where the ethyl-substituted nitrogen is part of the heterocyclic ring. researchgate.net Conversely, using bromoacetyl bromide as the electrophile favors the formation of the regioisomer where the anthracenyl-substituted nitrogen becomes part of the ring. researchgate.net This dramatic shift is attributed to different reaction pathways dictated by the nature of the electrophile. researchgate.net This principle serves as a potent strategy for the directed synthesis of specifically substituted this compound analogues.

Another approach involves the direct C-H functionalization of the starting materials. For example, the transition-metal-free reaction of arylamines with elemental sulfur and CO₂ proceeds via C-H bond functionalization to generate the substituted this compound core. rsc.org

Synthesis of Analogues with Varied Ring Systems (e.g., Selenoxo Analogues)

The synthesis of analogues where sulfur is replaced by other chalcogens, such as selenium, opens avenues to new chemical entities with potentially unique properties. The synthesis of 1,3-selenazinan-2-one and its derivatives has been achieved through several methods.

One prominent method is the carbonylative cyclization of appropriate precursors with elemental selenium. For example, 3-amino-1-alkynes can react with elemental selenium and carbon monoxide (CO) in the presence of a catalyst to afford 6-methylene-1,3-selenazinan-2-ones. scispace.com This reaction involves the incorporation of both selenium and a carbonyl group to form the heterocyclic ring. scispace.com

Isoselenocyanates are also valuable building blocks for constructing selenium-containing heterocycles. chim.ituzh.ch They can react with various partners to form selenourea (B1239437) intermediates, which then undergo cyclization. For instance, reactions of isoselenocyanates with 1,3-dihalopropanes can yield 1,3-selenazinane derivatives. uzh.ch

| Precursors | Reagents | Product Type | Reference |

|---|---|---|---|

| Propargylic Amines | Elemental Selenium, CO | 1,3-Selenazolidin-2-ones | mdpi.com |

| 3-Amino-1-alkynes | Elemental Selenium, CO, Catalyst | 6-Methylene-1,3-selenazinan-2-ones | scispace.com |

| Isoselenocyanates | 1,3-Dihalopropanes | (1,3-Selenazinan-2-ylidene)malononitrile | uzh.ch |

| Isoselenocyanates, Hydrazine, Phenacyl Halides | - | 2-Imino-1,3,4-selenadiazines | chim.it |

Reactivity and Transformation of the 1,3 Thiazinan 2 One Ring System

Reaction Mechanisms in 1,3-Thiazinan-2-one Synthesis and Derivatization

The synthesis of the this compound ring system and its derivatives often involves cyclization reactions that form the core heterocyclic structure. A common strategy is the reaction of a bifunctional starting material containing both a thiol and an amine or amide precursor.

For instance, the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-one derivatives, a related five-membered ring system, involves the cyclization of N-substituted carboxylic acid hydrazide derivatives with mercaptoacetic acid. spandidos-publications.com This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the thiazolidinone ring. spandidos-publications.com A similar mechanistic principle can be applied to the synthesis of the six-membered this compound ring.

The derivatization of the this compound scaffold can be achieved through various reactions. For example, the nitrogen atom of the amide can be alkylated or acylated. The methylene (B1212753) group adjacent to the sulfur atom can also be a site for functionalization.

The synthesis of 2-imino-1,3-thiazinan-4-ones has been accomplished through the reaction of α,β-unsaturated carboxylic esters with thioureas. nih.govmdpi.com This reaction proceeds via the formation of hydrochlorides or sulfates which are then cyclized in the presence of a base like aqueous ammonia (B1221849) or sodium acetate. nih.govmdpi.com Another approach involves the reaction of β-propiolactone with thioureas, which initially forms an acid intermediate that is subsequently cyclized. nih.govmdpi.com

Functional Group Transformations on the this compound Scaffold

Once the this compound ring is formed, the existing functional groups can be modified to introduce further molecular diversity. The carbonyl group of the amide can potentially undergo reduction or reaction with organometallic reagents. However, the carbonyl group of 4-thiazolidinones is known to be highly unreactive, though it can react with Lawesson's reagent to form the corresponding 4-thione derivative.

The synthesis of ferrocenyl 1,3-thiazinane-2-imine derivatives involves the reaction of an amine with an isothiocyanate to form a thiourea (B124793) derivative. nih.govmdpi.com This thiourea then cyclizes under acidic conditions, with the elimination of a water molecule, to form the final product. nih.govmdpi.com

Ring Expansion and Contraction Reactions Involving this compound

Ring expansion and contraction reactions represent powerful methods for transforming cyclic structures. These reactions can alter the ring size, leading to the formation of different heterocyclic systems. While specific examples of ring expansion and contraction starting directly from this compound are not extensively documented in the provided search results, the general principles of such transformations in heterocyclic chemistry are well-established. wikipedia.orgd-nb.info

Ring expansions can occur through various mechanisms, including the insertion of a carbon or heteroatom into the ring. wikipedia.orgd-nb.info For example, the Beckmann rearrangement and Baeyer-Villiger oxidation are classic methods for heteroatom insertion. wikipedia.org Ring contractions often proceed through intermediates like carbenoids or by cationic rearrangements such as the Favorskii rearrangement. wikipedia.org For instance, cyclic α-diazoketones can undergo a Wolff rearrangement to achieve ring contraction. wikipedia.org

An interesting rearrangement has been observed where a 2-hydrazono-2,3-dihydrothiazole, a five-membered ring, rearranges to a 1,3,4-thiadiazine, a six-membered ring, indicating that ring enlargements are possible within this class of compounds. researchgate.net

Reactions Leading to Fused Heterocyclic Systems from this compound Precursors

The this compound scaffold can serve as a precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the construction of a new ring onto the existing thiazinanone framework.

For example, (1,3-thiazolidin-2-ylidene)ketones, which are related to the thiazinanone system, can undergo [3+2] and [3+3]-cyclocondensation reactions. nuph.edu.ua Reaction with maleic anhydride (B1165640) leads to the formation of 2,3-dihydropyrrolo[2,1-b] nih.govresearchgate.netthiazole (B1198619) derivatives. nuph.edu.ua Furthermore, reaction with methyl propiolate or dimethyl acetylenedicarboxylate (B1228247) results in functionalized nih.govresearchgate.netthiazolo[3,2-a]pyridine derivatives. nuph.edu.ua

The synthesis of fused nih.govresearchgate.netthiazolo[4,5-d]pyrimidines has been achieved starting from 4-thiazolidinone (B1220212) derivatives. researchgate.net This involves a Michael addition reaction of the 4-thiazolidinone with thiourea. researchgate.net

Structural Characterization and Conformational Analysis of 1,3 Thiazinan 2 One Compounds

Spectroscopic Techniques for Structure Elucidation

A suite of spectroscopic methods is employed to determine the connectivity and stereochemistry of 1,3-thiazinan-2-one compounds.

NMR spectroscopy is a cornerstone for the structural analysis of this compound derivatives.

¹H NMR: The proton NMR spectra of 1,3-thiazinan-2-ones provide valuable information about the chemical environment of the hydrogen atoms. For instance, in derivatives of 2-selenoxo-1,3-thiazinan-4-one, the two methylene (B1212753) groups of the thiazinane ring typically show signals around 2.75 ppm and 3.50 ppm. uzh.ch In a study of (4S)-benzyl-3-propionyl-1,3-thiazolidin-2-one, a related but smaller ring system, the methylene protons of the thiazolidine (B150603) ring exhibit distinct signals, highlighting the influence of substituents on the chemical shifts. scielo.org.mx

¹³C NMR: The ¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon skeleton. For 2-selenoxo-1,3-thiazinan-4-ones, the carbon signals for the two methylene groups appear at approximately 33.5 ppm and 45.0 ppm. uzh.ch The carbonyl carbon (C=O) and the C=Se carbon resonate at around 173 ppm and 204 ppm, respectively, with their positions being relatively insensitive to the ring size. uzh.ch In a series of 2,3-diphenyl-1,3-thiaza-4-one heterocycles, the ¹³C NMR signal for the C4 carbonyl group was found to be a distinguishing feature among the different ring sizes. semanticscholar.org

Table 1: Representative NMR Data for this compound Analogs

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| 2-Selenoxo-1,3-thiazinan-4-one derivatives | ¹H | ~2.75 (CH₂), ~3.50 (CH₂) | uzh.ch |

| ¹³C | ~33.5 (CH₂), ~45.0 (CH₂) | uzh.ch | |

| ¹³C | ~173 (C=O), ~204 (C=Se) | uzh.ch | |

| (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one | ¹H | 3.33 (dd), 3.15 (dd), 3.08-2.74 (m) | scielo.org.mx |

| ¹³C | 173.4 (C=O), 172.3 (C=O), 59.4 (CH), 37.3 (CH₂), 30.4 (CH₂), 28.6 (CH₂) | scielo.org.mx |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound compounds. The most characteristic absorption band is that of the carbonyl group (C=O).

In a study of 2,3-diaryl-1,3-thiazolidin-4-ones, the carbonyl stretching frequency was found to be related to the electronic properties of the nitrogen atom in the ring. tandfonline.com For a series of 2,3-diphenyl-1,3-thiaza-4-one heterocycles of varying ring sizes, the IR absorbance of the C4 carbonyl was a key feature for distinguishing between them. semanticscholar.org For example, in (Z)-methyl 2-((Z)-3-allyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazono)thiazolidin-5-ylidene)acetate, the IR spectrum showed strong absorption bands for the carbonyl groups at 1710 and 1695 cm⁻¹. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound Analogs

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| (Z)-Methyl 2-((Z)-3-allyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazono)thiazolidin-5-ylidene)acetate | C=O | 1710, 1695 | mdpi.com |

| (Z)-Methyl 2-((Z)-3-ethyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1-(2H)-ylidene)hydrazono)-thiazolidin-5-ylidene)acetate | C=O | 1714, 1698 | mdpi.com |

| 2,3-Diaryl-1,3-thiazolidin-4-ones | C=O | Varies with N-aryl substitution | tandfonline.com |

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For a series of 2,3-diphenyl-1,3-thiaza-4-one heterocycles, the UV-Vis spectra showed significant differences that could be used to distinguish between the various ring sizes. semanticscholar.org In another study, the UV-Vis spectrum of a synthesized thiazolidinone derivative was simulated using computational methods to understand its electronic properties. doi.org

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound compounds, which aids in their structural confirmation. The fragmentation patterns can reveal information about the stability of different parts of the molecule. For example, the mass spectra of 2,3-diaryl-1,3-thiazolidin-4-ones and their S-oxides showed that fragmentation mainly occurred through the formation of a protonated Schiff base and cleavage of the N-aryl bond. tandfonline.com In some cases, the molecular ion peak is readily observed, confirming the molecular formula. For instance, (Z)-methyl 2-((Z)-3-allyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazono)thiazolidin-5-ylidene)acetate showed a molecular ion at m/z = 365. mdpi.com

Electronic Absorption Spectroscopy (UV-Vis)

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of (Z)-(1,3-Thiazinan-2-ylideneamino)formonitrile revealed that the thiazine (B8601807) ring adopts a conformation close to a half-boat. nih.gov In this structure, the C2 atom is displaced by 0.618 Å from the plane formed by the other atoms of the ring. nih.gov The packing of the molecules in the crystal is stabilized by intermolecular N—H···N and C—H···S interactions. nih.gov

In another study, the crystal structures of two 1,3-thiazolidin-4-one derivatives showed that the thiazolidinone, nitrophenyl, and cyclohexyl rings were nearly perpendicular to each other. iucr.org The solid-state conformation of 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one (B15040783) derivatives indicated a preference for the C2 phenyl group to be in a pseudo-axial orientation. semanticscholar.orgresearchgate.net

Table 3: Selected Crystallographic Data for a this compound Analog

| Parameter | (Z)-(1,3-Thiazinan-2-ylideneamino)formonitrile | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | |

| a (Å) | 7.0931 (14) | nih.gov |

| b (Å) | 12.689 (3) | nih.gov |

| c (Å) | 9.232 (3) | nih.gov |

| β (°) | 128.617 (19) | nih.gov |

| V (ų) | 649.2 (3) | nih.gov |

| Z | 4 | nih.gov |

Conformational Preferences and Dynamics of the this compound Ring

The six-membered this compound ring is flexible and can adopt various conformations, such as chair, boat, and twist-boat forms. The preferred conformation is influenced by the nature and position of substituents on the ring.

As determined by X-ray crystallography, the thiazine ring in (Z)-(1,3-Thiazinan-2-ylideneamino)formonitrile adopts a conformation near a half-boat. nih.gov In solution, the conformational landscape can be more complex, with the possibility of equilibrium between different conformers. Studies on the related 1,3-thiazolidine ring system have shown that it can exist as an equilibrium of neutral and zwitterionic forms in solution. researchgate.net For 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one, solution-state NMR studies suggested a preference for a conformation where the C2 phenyl group is in a pseudo-equatorial orientation, in contrast to the pseudo-axial preference in the solid state. semanticscholar.orgresearchgate.net This highlights the importance of studying these molecules in both solution and the solid state to gain a complete understanding of their conformational behavior.

Conformational Analysis in Solution and Solid State

The six-membered 1,3-thiazinane (B8806883) ring is not planar and adopts specific conformations to minimize steric and torsional strain. The analysis of these conformations in different physical states provides insight into the molecule's stability and reactivity.

In the solid state, X-ray crystallography is a powerful tool for determining precise molecular geometry. A study of (Z)-(1,3-thiazinan-2-ylideneamino)formonitrile revealed that the thiazine ring adopts a conformation approaching a half-boat. nih.gov In this structure, the C2 atom deviates significantly from the plane formed by the other five atoms of the ring (S1, C1, N1, C3, and C4). nih.gov The specific geometry of this conformation was detailed using Cremer & Pople puckering parameters. nih.gov Similarly, crystal structure analysis of novel (Z)-2 and 4-methoxy-N-(4-oxo-1,3-thiazinane-2-ylidene)benzenaminium bromide derivatives showed that the entire molecules are non-planar. tandfonline.com

The conformation of related five-membered thiazolidinone rings has also been studied, revealing differences between the solid state and solution. For a series of 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one derivatives, the solid-state conformation, determined by X-ray analysis, showed a preference for the C2 phenyl group to be in a pseudo-axial orientation. ccsenet.orgsemanticscholar.org In contrast, solution-state studies using NMR spectroscopy indicated a preference for a pseudo-equatorial orientation of the same group. ccsenet.org This difference highlights how intermolecular forces in a crystal lattice can favor a different, often more compact, conformation than what is most stable for an individual molecule in solution. Further studies on 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one (B5125520) showed the thiazolidine ring has a twisted conformation on the S—C(methine) bond. nih.gov

Table 1: Crystal and Structural Data for (Z)-(1,3-Thiazinan-2-ylideneamino)formonitrile

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇N₃S |

| Molecular Weight (Mr) | 141.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0931 (14) |

| b (Å) | 12.689 (3) |

| c (Å) | 9.232 (3) |

| β (°) | 128.617 (19) |

| Volume (ų) | 649.2 (3) |

| Z | 4 |

Data sourced from a study on the crystal structure of (Z)-(1,3-thiazinan-2-ylideneamino)formonitrile. nih.gov

Stereochemical Aspects and Isomerism

Isomerism relates to compounds that share the same molecular formula but have different arrangements of atoms and, consequently, different properties. ttu.edu.vn Stereoisomers, in particular, have the same connectivity but differ in the three-dimensional orientation of their atoms. uomustansiriyah.edu.iq For derivatives of this compound, several types of stereoisomerism are significant.

Geometrical Isomerism: This type of isomerism is common in compounds with double bonds or ring structures. libretexts.org For imino derivatives of 1,3-thiazinane, which feature a C=N double bond, two geometrical isomers, syn (Z) and anti (E), can exist. nih.govtandfonline.com In the crystal structures of (Z)-(1,3-thiazinan-2-ylideneamino)formonitrile and certain N-(4-oxo-1,3-thiazinane-2-ylidene)benzenaminium derivatives, only the Z isomer was observed, suggesting it is the more stable form in the solid state. nih.govtandfonline.com

Optical Isomerism: Molecules that are non-superimposable mirror images of each other are called enantiomers. ttu.edu.vn This property, known as chirality, typically arises when a carbon atom is bonded to four different groups, creating a stereocenter. uomustansiriyah.edu.iq The synthesis of derivatives can create such chiral centers. For example, in the synthesis of aldol (B89426) derivatives from N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, a chiral auxiliary, the reaction produced a mixture of diastereoisomers (stereoisomers that are not mirror images). scielo.org.mxresearchgate.net The presence of a major ('Evans syn') and a minor ('non-Evans syn') diastereomer was confirmed by X-ray diffraction analysis, highlighting the stereochemical outcome of the reaction. scielo.org.mxresearchgate.net These diastereomers have distinct physical properties. uomustansiriyah.edu.iq

Tautomeric Forms and Their Characterization

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For 1,3-thiazinane derivatives, amino-imino tautomerism is particularly relevant. The same compound can exist as an amine tautomer (with a C-N single bond and an N-H bond) or an imine tautomer (with a C=N double bond and a proton on a different nitrogen or exocyclic group). Different tautomers can affect a molecule's aromaticity and hydrogen-bonding capabilities, which is crucial for its biological interactions. jrespharm.com

Distinguishing between tautomeric forms requires careful spectroscopic analysis. While UV and mass spectrometry may not always yield conclusive results, FTIR and NMR spectroscopy have proven more effective. eurjchem.com A comparative study of 2-phenylaminodihydro-1,3-thiazine (amine form) and 2-phenyliminotetrahydro-1,3-thiazine (imine form) revealed distinctive characteristics in their spectra. eurjchem.com

In FTIR spectra, the C=N stretching band of the amine form was observed at a higher frequency compared to the imine form. eurjchem.com However, ¹³C NMR spectroscopy provided the most definitive method for identification. The signal for the C2 carbon of the amine tautomer appeared significantly more downfield (δ 165.3 ppm) compared to the C2 signal of the imine tautomer (δ 152.1 ppm). eurjchem.com Furthermore, the difference in chemical shift (Δδ) between the C2 carbon and the adjacent C8 carbon of the phenyl group was much larger for the amine form (Δδ = 30.6 ppm) than for the imine form (Δδ = 5.4 ppm). eurjchem.com This large difference in the ¹³C NMR spectrum is considered a promising indicator for identifying tautomeric forms in hydrogenated 1,3-thiazine derivatives. eurjchem.com

In some cases, a mixture of tautomers can exist in equilibrium. The synthesis of certain 1,3-thiazolidin-4-one derivatives was found to produce a mixture of two tautomeric forms, which were identified by the presence of distinct N-H proton signals in the ¹H-NMR spectrum. jrespharm.com

Table 2: Spectroscopic Data for Differentiating Amine and Imine Tautomers of 2-Phenyl-1,3-thiazine Derivatives

| Spectral Feature | Amine Tautomer (2-Phenylaminodihydro-1,3-thiazine) | Imine Tautomer (2-Phenyliminotetrahydro-1,3-thiazine) |

|---|---|---|

| FTIR C=N Band | Higher Frequency | Lower Frequency |

| ¹³C NMR δ (C2) | 165.3 ppm | 152.1 ppm |

| ¹³C NMR δ (C8) | ~134.7 ppm | ~146.7 ppm |

| ¹³C NMR Δδ (C2-C8) | 30.6 ppm | 5.4 ppm |

Data adapted from a comparative spectral analysis of 1,3-thiazine tautomers. eurjchem.com

Theoretical and Computational Investigations of 1,3 Thiazinan 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It is employed to optimize molecular geometry and calculate various electronic descriptors that help in understanding molecular reactivity. For 1,3-thiazinan-2-one and its derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, are common. science.phresearchgate.netdoi.org

These calculations provide optimized geometric parameters (bond lengths and angles) and key electronic properties. dergipark.org.tr Important calculated parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). science.phresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. dergipark.org.trresearchgate.net A larger energy gap implies higher stability and lower reactivity.

Other quantum chemical descriptors calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

In studies on related thiazine (B8601807) derivatives, these DFT-derived parameters have been correlated with experimental observations, such as their efficacy as corrosion inhibitors. science.phresearchgate.net For instance, the distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. science.ph

Table 1: Representative Quantum Chemical Descriptors for a Thiazolidinone Derivative (HTBH) calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Value | Unit |

| E_HOMO | -6.1579 | eV |

| E_LUMO | -1.4566 | eV |

| Energy Gap (ΔE) | 4.7013 | eV |

| Dipole Moment (μ) | 6.81 | Debye |

Data sourced from a theoretical study on (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide (HTBH), a related thiazolidinone derivative. dergipark.org.tr

Before DFT became prominent, other computational methods were used. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for simplification. researchgate.netresearchgate.net These methods were often used with basis sets like 6-31G(d,p) to perform geometry optimization and compare calculated structures with those determined by X-ray diffraction. researchgate.net For some thiazolidinone derivatives, ab initio calculations at the Møller-Plessett second-order perturbation theory (MP2) level have been used to determine the global minimum conformations, providing insights consistent with solution-state experimental studies. semanticscholar.org

Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less expensive alternative by using parameters derived from experimental data. science.phresearchgate.net These methods are particularly useful for initial conformational searches on larger molecules. science.ph For instance, a conformational search using the AM1 method can be performed to identify the lowest-energy conformers, which are then subjected to more accurate DFT calculations for further analysis. science.phresearchgate.net

Density Functional Theory (DFT) Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular structures and their behavior. For this compound derivatives, this often involves molecular docking and molecular dynamics (MD) simulations to study their interactions with biological targets. researchgate.netscispace.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.nettexilajournal.com This is achieved by placing the molecule in the binding site of a protein and calculating a score that estimates the binding affinity. scispace.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.netscispace.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecule, often in a solvated environment like water, for periods ranging from nanoseconds to microseconds. scispace.comrsc.org This allows for the study of the stability of the ligand-protein complex, conformational changes, and the detailed interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the binding. researchgate.netresearchgate.net For example, a study on a 1,3-thiazin-4-one derivative interacting with the MDM2 protein showed that the complex reached a stable form after 3 nanoseconds of simulation. researchgate.netscispace.com The root mean square deviation (RMSD) of the atomic positions is often monitored to assess the stability of the simulation. researchgate.netscispace.com

Table 2: Key Steps in Molecular Dynamics Simulation of a Ligand-Protein Complex

| Step | Description | Purpose |

| System Setup | The ligand-protein complex is placed in a simulation box, typically filled with a water model (e.g., TIP3P). scispace.com | To create a realistic, solvated environment for the simulation. |

| Energy Minimization | The energy of the initial system is minimized to remove steric clashes or unfavorable geometries. acgpubs.org | To obtain a relaxed, low-energy starting structure. |

| Equilibration | The system is gradually heated and pressurized to the desired temperature and pressure under position restraints. dergipark.org.tr | To allow the solvent to equilibrate around the solute and stabilize the system's thermodynamic properties. |

| Production Run | The simulation is run for an extended period (e.g., 100 ns) without restraints to collect trajectory data. rsc.org | To observe the dynamic behavior, conformational changes, and interactions of the molecule. |

| Analysis | The trajectory is analyzed to calculate properties like RMSD, RMSF (Root Mean Square Fluctuation), and interaction energies. researchgate.net | To understand the stability and binding characteristics of the complex. |

Conformational Search and Energy Minimization Studies

Cyclic molecules like this compound can exist in various three-dimensional shapes or conformations, such as chair, boat, or twist-boat forms. Conformational analysis aims to identify these different conformers and determine their relative stabilities. semanticscholar.orgresearchgate.net

Computational methods are used to perform a systematic search of the conformational space. science.ph This can involve rotating specific bonds (e.g., dihedral angles) and calculating the energy of each resulting structure. doi.org The identified conformers are then subjected to energy minimization, a process that adjusts the geometry to find the nearest local energy minimum on the potential energy surface. acgpubs.orgbiomedres.us

Studies on related 1,3-thiazolidin-4-ones have shown that the ring can adopt different preferred conformations in the solid state versus in solution. semanticscholar.orgresearchgate.net For example, X-ray crystallography might show a substituent in a pseudo-axial position, while NMR studies in solution indicate a preference for a pseudo-equatorial orientation. semanticscholar.orgresearchgate.net Computational calculations, such as those at the MP2 level, can help resolve these differences by calculating the energies of various conformers and identifying the global minimum, which often corresponds to the most populated conformer in solution. semanticscholar.org

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those for the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. rsc.org

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations are frequently used to locate and characterize the geometry and energy of these transition states. rsc.orgacs.org For example, in a copper-catalyzed synthesis of thiazolidin-2-imines, DFT calculations were used to compare the energy barriers for different cyclization pathways (S-cyclization vs. N-cyclization). The results showed that the pathway leading to the experimentally observed S-cyclized product had a lower activation energy, thus explaining the chemo- and regioselectivity of the reaction. acs.orgnih.gov

Kinetic and thermodynamic aspects of reaction pathways can be analyzed. researchgate.net By comparing the Gibbs free energy (ΔG) of transition states and products, the most favorable reaction route can be predicted. researchgate.net This provides valuable insights that can guide the optimization of reaction conditions.

Strategic Applications of 1,3 Thiazinan 2 One As a Chemical Synthon

Utilization in the Synthesis of Complex Organic Molecules

1,3-Thiazinan-2-one serves as a fundamental building block for the assembly of more intricate and functionally diverse organic molecules. Its inherent structure, featuring a six-membered ring with sulfur and nitrogen heteroatoms, provides a stable and modifiable scaffold for elaboration. Researchers have leveraged this synthon to create complex structures with potential applications in various fields, including medicinal chemistry.

One notable application is in the synthesis of substituted 1,3-thiazinane (B8806883) derivatives. For instance, the reaction of 3-mercaptopropionic acid with primary amines and aryl aldehydes leads to the formation of 2,3-substituted-1,3-thiazinan-4-ones. nih.gov These structures can be further modified, such as through oxidation with potassium permanganate (B83412) (KMnO₄), to yield the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives. nih.gov This demonstrates the capacity of the thiazinane core to act as a platform for generating a library of related but distinct molecules.

Furthermore, the thiazinane framework has been incorporated into highly complex and specialized molecular architectures. An example includes the synthesis of (Z)-1-(2-benzylidene-1,3-thiazinan-3-yl)-2,2-dichloropropan-1-one, which is achieved by acylating a 2-ethyl-5,6-dihydro-4H-1,3-thiazine intermediate with 2,2-dichloropropanoyl chloride. nih.gov Another complex derivative, 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines, has been synthesized using thiourea (B124793) derivatives in the presence of an acid, showcasing the versatility of the thiazinane scaffold in incorporating organometallic moieties. nih.gov

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material/Intermediate | Reagent(s) | Resulting Complex Molecule |

|---|

Role as a Precursor for Diverse Heterocyclic Scaffolds

The this compound ring is not merely a static component but also a reactive precursor that can be chemically transformed to generate a variety of other heterocyclic systems. Its utility as a starting material for structurally diverse scaffolds is a cornerstone of its application in synthetic chemistry.

A key reaction pathway involves the multicomponent reaction of arylamines, elemental sulfur, and carbon dioxide under transition-metal-free conditions to produce functionalized 1,3-thiazinan-2-ones. This method is notable for its high step economy, creating three new chemical bonds in a single reaction.

The versatility of the thiazinane core is further highlighted in its conversion to other heterocyclic structures. For example, 1,3-thiazinan-4-ones can be synthesized through the reaction of Schiff bases with 3-mercaptopropanoic acid in dry benzene. acs.org These thiazinan-4-ones can then serve as intermediates for further synthetic elaborations. For instance, they can be fused with other rings or substituted to create libraries of compounds for biological screening.

Additionally, the reaction of β-propiolactone with thioureas initially forms S-(2-carboxyethyl)isothioureas, which can be cyclized in acetic anhydride (B1165640) to yield 2-imino-1,3-thiazinan-4-ones. nih.gov This demonstrates a pathway from a simple lactone to a more complex thiazinane-based heterocycle. These examples underscore the role of the this compound framework as a versatile launchpad for accessing a wide range of heterocyclic architectures.

Development of Chiral Auxiliaries and Ligands

While the closely related five-membered 1,3-thiazolidin-2-ones are widely recognized as effective chiral auxiliaries, scielo.org.mxresearchgate.netjmcs.org.mx the six-membered 1,3-thiazin-2-one core has also been successfully employed in asymmetric synthesis. The development of chiral variants of this scaffold allows for the stereocontrolled synthesis of complex molecules.

A significant advancement in this area is the asymmetric three-component domino reaction to produce chiral nonracemic 1,3-thiazin-2-ones. thieme-connect.com This process involves the condensation of a thioamide with an aldehyde to form a thia-azadiene intermediate. This intermediate then undergoes a diastereoselective hetero-Diels–Alder cycloaddition with an alkene. thieme-connect.com The key to the asymmetric induction is the use of a chiral auxiliary, such as a menthol (B31143) derivative, which effectively blocks one face of the diene, guiding the approach of the dienophile. thieme-connect.com This strategy has been shown to produce the desired 1,3-thiazin-2-one products in good yields with high enantioselectivity (up to 98:2 er). thieme-connect.com

This method highlights the potential of the 1,3-thiazinane scaffold in asymmetric catalysis, not as the auxiliary itself, but as the target of a synthesis directed by an external chiral auxiliary. The successful synthesis of these chiral thiazinones opens avenues for their use as chiral building blocks or as core structures in the design of new chiral ligands for metal-catalyzed reactions.

Table 2: Asymmetric Synthesis of Chiral 1,3-Thiazin-2-ones via Hetero-Diels-Alder Reaction

| Reaction Type | Key Components | Chiral Inductor | Outcome | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Three-component hetero-Diels-Alder | Thioamide, Aldehyde, Alkene | Menthol derivative | Chiral 1,3-Thiazin-2-ones thieme-connect.com | Up to 98:2 thieme-connect.com |

Structure-Property Relationships and Molecular Design Principles

The physical, chemical, and biological properties of this compound derivatives are intrinsically linked to their molecular structure. Understanding these structure-property relationships is crucial for the rational design of new molecules with specific, targeted functions.

Spectroscopic analysis provides fundamental insights into these relationships. A comparative study of 1,3-thiaza-4-one heterocycles of varying ring sizes (five-, six-, and seven-membered) revealed significant differences in their spectroscopic signatures. For the six-membered 1,3-thiazin-4-ones, the infrared (IR) absorbance of the C4 carbonyl group and the proton nuclear magnetic resonance (¹H NMR) signal of the proton at C2 are distinguishing features. These signals are sensitive to substitutions on the ring, demonstrating how structural modifications directly impact the electronic environment and, consequently, the spectroscopic properties of the molecule.

Molecular design principles are often guided by the concept of combining known pharmacophores to create hybrid molecules with enhanced or novel activities. For example, linking the this compound core to other heterocycles, such as triazines, has been explored to develop new therapeutic agents. The biological activity of the resulting hybrid molecules is then evaluated, and structure-activity relationship (SAR) studies are performed. These studies compare the effects of different substituents on the thiazinane ring to identify which chemical features are responsible for the observed biological effects. This iterative process of design, synthesis, and evaluation is fundamental to medicinal chemistry and drug discovery.

The strategic placement of substituents can influence properties like solubility, stability, and the ability to interact with biological targets. For example, the introduction of aryl groups at the N3 and C2 positions of the 1,3-thiazinan-4-one ring system has been shown to be a viable strategy for creating new classes of compounds. The success of these synthetic endeavors relies on understanding the reactivity and electronic nature of the core scaffold.

Future Directions and Emerging Research Avenues for 1,3 Thiazinan 2 One

Innovations in Synthetic Methodologies

The development of efficient and sustainable synthetic methods is crucial for expanding the accessibility and application of 1,3-thiazinan-2-one and its derivatives. A significant recent innovation is the move towards transition-metal-free, multi-component reactions that utilize readily available and environmentally benign starting materials.

A noteworthy example is the synthesis of functionalized 1,3-thiazinan-2-ones from arylamines, elemental sulfur, and carbon dioxide (CO₂). rsc.org This method represents a highly atom- and step-economical approach, creating three new chemical bonds in a single reaction. rsc.org The process operates under transition-metal-free conditions, reacting various easily obtainable arylamines with elemental sulfur and CO₂ at atmospheric pressure to afford the desired products in moderate to good yields through C-H bond functionalization. rsc.orgresearchgate.net This strategy is celebrated for its high efficiency and tolerance of various functional groups, highlighting a green chemistry approach that transforms low-reactivity feedstocks into valuable chemical structures. rsc.org

Historically, the synthesis of related six-membered 1,3-thiazin-4-ones has involved methods such as the reaction of amines with 4-methylthiobenzaldehyde (B8764516) and thioglycolic acid, followed by an oxidation step. nih.gov While effective, these multi-step procedures often require harsher conditions compared to the newer, more streamlined approaches. The development of one-pot syntheses, like the one utilizing elemental sulfur and CO₂, marks a significant leap forward in the sustainable production of the this compound core structure. rsc.org

Table 1: Comparison of Synthetic Methodologies for Thiazinane-2-one and Related Structures

| Method | Starting Materials | Key Features | Compound Type | Reference |

|---|---|---|---|---|

| Multi-component Reaction | Arylamines, Elemental Sulfur, CO₂ | Transition-metal-free; High step economy; C-H functionalization; Atmospheric pressure | This compound | rsc.org, researchgate.net |

| Condensation/Oxidation | Amines, 4-Methylthiobenzaldehyde, Thioglycolic Acid, H₂O₂ | Multi-step process; Involves intermediate formation and subsequent oxidation | 1,3-Thiazinan-4-one | nih.gov |

Advancements in Spectroscopic and Computational Characterization

The precise characterization of this compound derivatives is fundamental to understanding their structure and behavior. Modern spectroscopic techniques, complemented by computational studies, provide deep insights into the molecular properties of these heterocycles.

Spectroscopic Analysis: Spectroscopic data for 1,3-thiaza heterocycles reveal distinct signals that allow for their differentiation. semanticscholar.org For this compound and its analogs, key spectroscopic features include:

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl group (C=O) is a primary identifier. In related 1,3-thiaza-4-one heterocycles, this carbonyl stretch provides a key signal for distinguishing between ring sizes. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR spectra are crucial for identifying the protons within the heterocyclic ring. The chemical shifts of the methylene (B1212753) (CH₂) groups adjacent to the sulfur and nitrogen atoms provide structural confirmation.

¹³C-NMR spectra show a characteristic signal for the carbonyl carbon, which can be sensitive to the ring size and substitution pattern. semanticscholar.org

Computational Studies: Computational chemistry, particularly using programs like Gaussian, has become an indispensable tool for studying thiazolidinone and thiazinanone structures. jmchemsci.comjmchemsci.comresearchgate.net These theoretical calculations can predict various molecular properties before synthesis, offering insights into reactivity and stability. jmchemsci.com

For indole-containing thiazolidin-4-one derivatives, computational studies have been used to calculate thermodynamic variables, showing how different substituents affect the molecule's hardness and softness. jmchemsci.comjmchemsci.com Similar computational approaches are being applied to 1,3-thiazinan-2-ones to understand their electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This data is vital for predicting the molecule's reactivity and potential applications in materials science and medicinal chemistry. researchgate.net

Table 2: Key Spectroscopic and Computational Parameters for Characterization

| Technique | Parameter | Significance | Reference |

|---|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) stretch | Confirms presence of the ketone group; frequency can indicate ring strain/size. | semanticscholar.org |

| ¹H-NMR Spectroscopy | Chemical shifts of ring protons | Elucidates the substitution pattern and conformation of the heterocyclic ring. | semanticscholar.org |

| ¹³C-NMR Spectroscopy | Chemical shift of carbonyl carbon (C=O) and ring carbons | Provides information on the electronic environment and confirms the carbon skeleton. | semanticscholar.org |

| Computational Analysis | HOMO/LUMO energies, Hardness, Softness | Predicts chemical reactivity, kinetic stability, and electronic properties. | jmchemsci.com, jmchemsci.com |

Exploration of Novel Reactivity and Transformation Pathways

Understanding the reactivity of the this compound ring is essential for its use as a building block in the synthesis of more complex molecules. Research into its transformation pathways is uncovering new chemical possibilities.

One area of emerging interest is the stability and reactivity of the N,S-acetal functional group inherent in the thiazinane ring structure. Recent studies on related 2,3-diaryl-2,3-dihydro-4H-1,3-thiazin-4-ones have shown that these six-membered rings can undergo an acid-catalyzed reaction with water. nsf.gov This reaction leads to the formation of a dimeric, ring-opened thioacetal, effectively transforming the initial N,S-acetal into a more stable S,S-acetal. nsf.gov This transformation was observed to occur even with trace amounts of water present in solvents like chloroform, highlighting the importance of reaction conditions when working with these heterocycles. nsf.gov

This documented reactivity suggests that the this compound ring, under specific conditions, can serve as a precursor to open-chain structures or be used in ring-transformation reactions to access different heterocyclic systems. The electrophilic nature of the carbon at the 2-position makes it a target for nucleophilic attack, a pathway that can be exploited for further functionalization or for designing controlled ring-opening reactions.

Furthermore, the development of methods for the cyclofunctionalization of related thiazolidine (B150603) systems points to potential pathways for 1,3-thiazinan-2-ones. nuph.edu.ua For instance, reactions that lead to fused ring systems, such as pyrrolo[2,1-b] Current time information in Bangalore, IN.thiazoles or Current time information in Bangalore, IN.thiazolo[3,2-a]pyridines from thiazolidine precursors, could potentially be adapted for the six-membered thiazinane ring, opening doors to novel polycyclic scaffolds. nuph.edu.ua

Q & A

Q. How can researchers ensure compliance with reproducibility standards when publishing this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.